molecular formula C27H32N5O6P B589270 Tenofovir Dibenzyloxy Isopropyl Carbamate CAS No. 1391052-09-7

Tenofovir Dibenzyloxy Isopropyl Carbamate

Cat. No. B589270
CAS RN: 1391052-09-7
M. Wt: 553.556
InChI Key: BOCUFFJMDAIOMR-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenofovir Dibenzyloxy Isopropyl Carbamate is a chemical compound with the molecular formula C27H32N5O6P and a molecular weight of 553.55 . It is used for research purposes .


Synthesis Analysis

The synthesis of Tenofovir, the precursor to Tenofovir Dibenzyloxy Isopropyl Carbamate, has been reported in the literature . The synthesis starts from the acyclic precursor diaminomalononitrile and follows a four-step protocol . The key transformation is a more convergent one-step procedure from an intermediate, which has improved the yield from 59% (two steps) to 70% .

Scientific Research Applications

Treatment of HIV and Hepatitis B

Tenofovir Disoproxil Fumarate (TDF), a co-crystal form of the prodrug Tenofovir with fumaric acid, is particularly used as an antiretroviral drug for the treatment of HIV and Hepatitis B . It acts as a nucleotide reverse transcriptase inhibitor which blocks the function of the enzyme reverse transcriptase to control the viral load in HIV-infected people .

SARS-CoV-2 Infection

Tenofovir has been repurposed for SARS-CoV-2 infection . It’s hypothesized to be effective in COVID-19 treatment . Its efficacy towards nasopharyngeal SARS-CoV-2 viral load was also investigated in combination with emtricitabine .

Drug Stability Studies

Tenofovir Disoproxil Fumarate (TDF) is subjected to primarily thermal and other ICH-prescribed forced degradation conditions and their various degradation products are identified . This helps in understanding the short- and long-term effects of the drug on health and environment .

Quality Control

High-performance liquid chromatography–mass spectrometry (LC–MS) method is developed to analyze Tenofovir Disoproxil Fumarate (TDF) and its pharmaceutical preparations . This aids in maintaining the quality of the drug.

Drug Repurposing

Tenofovir is an old drug that has been repurposed for SARS-CoV-2 infection . This shows the versatility of the drug and its potential for use in treating various diseases.

Drug Toxicity Studies

Tenofovir Alafenamide (TAF) was designed to decrease the risk of TDF renal toxicity and bone density changes and to increase intestinal and plasma stability . This helps in understanding the potential side effects of the drug and how to mitigate them.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Tenofovir Dibenzyloxy Isopropyl Carbamate involves the protection of the hydroxyl groups on the tenofovir molecule followed by carbamoylation of the protected intermediate. The dibenzyloxy and isopropyl groups are introduced during the protection step.", "Starting Materials": [ "Tenofovir", "Benzyl alcohol", "Triethylamine", "Diisopropyl azodicarboxylate", "Chloroform", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Carbon dioxide", "Benzyl chloroformate", "Isopropyl amine" ], "Reaction": [ "Protection of tenofovir hydroxyl groups using benzyl alcohol, triethylamine and diisopropyl azodicarboxylate in chloroform and methanol to yield dibenzyloxy tenofovir", "Carbamoylation of dibenzyloxy tenofovir using isopropyl amine and benzyl chloroformate in chloroform and methanol to yield Tenofovir Dibenzyloxy Isopropyl Carbamate", "Deprotection of the benzyl groups using hydrochloric acid and sodium bicarbonate in water and carbon dioxide to yield Tenofovir Dibenzyloxy Isopropyl Carbamate" ] }

CAS RN

1391052-09-7

Product Name

Tenofovir Dibenzyloxy Isopropyl Carbamate

Molecular Formula

C27H32N5O6P

Molecular Weight

553.556

IUPAC Name

propan-2-yl N-[9-[(2R)-2-[bis(phenylmethoxy)phosphorylmethoxy]propyl]purin-6-yl]carbamate

InChI

InChI=1S/C27H32N5O6P/c1-20(2)38-27(33)31-25-24-26(29-17-28-25)32(18-30-24)14-21(3)35-19-39(34,36-15-22-10-6-4-7-11-22)37-16-23-12-8-5-9-13-23/h4-13,17-18,20-21H,14-16,19H2,1-3H3,(H,28,29,31,33)/t21-/m1/s1

InChI Key

BOCUFFJMDAIOMR-OAQYLSRUSA-N

SMILES

CC(C)OC(=O)NC1=NC=NC2=C1N=CN2CC(C)OCP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

synonyms

[[(1R)-2(6-Isopropylaminocarbamate-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Dibenzyl Ester; 

Origin of Product

United States

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